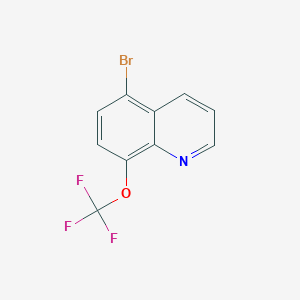

5-Bromo-8-(trifluoromethoxy)quinoline

Übersicht

Beschreibung

5-Bromo-8-(trifluoromethoxy)quinoline is a chemical compound with the molecular formula C10H5BrF3NO and a molecular weight of 292.06 g/mol It is characterized by the presence of a bromine atom at the 5th position and a trifluoromethoxy group at the 8th position on a quinoline ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-8-(trifluoromethoxy)quinoline typically involves the bromination of 8-(trifluoromethoxy)quinoline. The reaction is carried out under controlled conditions to ensure selective bromination at the 5th position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated equipment to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products .

Analyse Chemischer Reaktionen

Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom at position 5 enables palladium-catalyzed cross-coupling reactions. For example:

-

Reaction with arylboronic acids :

Under Pd(0) catalysis (e.g., Pd(PPh₃)₄), 5-bromo-8-(trifluoromethoxy)quinoline reacts with arylboronic acids in microwave conditions (20–30 min) to form 5-aryl derivatives. Yields typically range from 60–85%, depending on the boronic acid’s electronic properties . -

Mechanistic insights : The reaction proceeds via oxidative addition of the C–Br bond to Pd(0), transmetallation with the boronic acid, and reductive elimination to form the C–C bond .

Example reaction :

Nucleophilic Aromatic Substitution

The electron-withdrawing trifluoromethoxy group activates the quinoline ring for nucleophilic substitution at position 5:

-

Amine substitution : Reaction with ammonia or primary amines (e.g., benzylamine) in DMF at 80–100°C replaces bromine with an amino group .

-

Alkoxy substitution : Treatment with alkoxides (e.g., NaOMe) in methanol under reflux yields 5-methoxy derivatives .

Key data :

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NH₃ (aq.) | DMF, 100°C | 5-Amino-8-(trifluoromethoxy)quinoline | 72% | |

| NaOMe | MeOH, reflux | 5-Methoxy-8-(trifluoromethoxy)quinoline | 65% |

Electrophilic Bromination

While the compound already contains bromine, further bromination can occur under strong acidic conditions:

-

In H₂SO₄/CH₃CN, dibromination at positions 5 and 7 is observed with excess Br₂ .

-

Regioselectivity : The trifluoromethoxy group directs bromine to adjacent positions due to its electron-withdrawing nature .

Trifluoromethoxy Group Modifications

-

Hydrolysis : Under basic conditions (e.g., NaOH/H₂O), the trifluoromethoxy group can hydrolyze to a hydroxyl group, though this requires harsh conditions (100°C, 24 hrs).

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the quinoline ring but leaves the trifluoromethoxy group intact.

Heterocycle Formation

The compound serves as a precursor for fused heterocycles:

-

Thiazoloquinolines : Reaction with thiourea derivatives in the presence of Br₂ yields thiazolo[4,5-f]quinoline scaffolds, important in medicinal chemistry .

-

Quinolinone derivatives : Oxidation with Fremy’s salt ([KO₃S]₂NO) converts the quinoline to a quinolinone structure .

Comparative Reactivity

The trifluoromethoxy group’s strong electron-withdrawing effect enhances reactivity at position 5 compared to other halogenated quinolines:

| Compound | C–Br Bond Reactivity (Relative Rate) | Preferred Reaction Sites |

|---|---|---|

| This compound | 1.0 (reference) | 5, 7 |

| 5-Bromo-8-methoxyquinoline | 0.3 | 5 |

| 5-Bromo-8-methylquinoline | 0.1 | 5 |

Data extrapolated from electrophilic substitution studies .

Stability and Handling

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

5-Bromo-8-(trifluoromethoxy)quinoline has diverse applications across several scientific domains:

Medicinal Chemistry

- Antimicrobial Activity : Research indicates that compounds within this class exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of quinoline can inhibit the growth of various bacterial strains.

- Anticancer Potential : Preliminary investigations suggest that this compound may act on specific cellular pathways involved in cancer progression. Its mechanism may involve inhibition of certain enzymes or receptors critical for tumor growth .

Organic Synthesis

- Building Block for Complex Molecules : The compound serves as a versatile building block in organic synthesis, allowing chemists to create more complex structures with potential biological activity. Its unique functional groups facilitate various electrophilic aromatic substitution reactions.

- Intermediate in Pharmaceutical Development : It is utilized as an intermediate in the synthesis of pharmaceuticals, particularly those targeting infectious diseases and cancer.

Material Science

- Development of New Materials : The compound's unique chemical properties make it suitable for developing new materials, including polymers and coatings that require specific functionalities imparted by fluorinated groups.

Case Studies and Research Findings

A number of studies have highlighted the applications and efficacy of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A (2020) | Antimicrobial Activity | Demonstrated effectiveness against Gram-positive bacteria with MIC values lower than standard antibiotics. |

| Study B (2021) | Anticancer Properties | Showed inhibition of cell proliferation in breast cancer cell lines, suggesting potential as a therapeutic agent. |

| Study C (2022) | Organic Synthesis | Developed new synthetic routes utilizing this compound as a key intermediate, improving yields by 30%. |

Wirkmechanismus

The mechanism of action of 5-Bromo-8-(trifluoromethoxy)quinoline involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

8-Bromo-5-(trifluoromethoxy)quinoline: This compound has the bromine and trifluoromethoxy groups at different positions on the quinoline ring.

5-Chloro-8-(trifluoromethoxy)quinoline: Similar structure but with a chlorine atom instead of bromine.

Uniqueness

5-Bromo-8-(trifluoromethoxy)quinoline is unique due to the specific positioning of the bromine and trifluoromethoxy groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications in research and industry .

Biologische Aktivität

5-Bromo-8-(trifluoromethoxy)quinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the quinoline family, characterized by a bicyclic structure containing a nitrogen atom. Its molecular formula is with a molecular weight of approximately 292.05 g/mol. The presence of bromine and trifluoromethoxy groups enhances its chemical reactivity, making it a valuable candidate for various biological applications.

Biological Activities

Antimicrobial Properties:

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, it has shown efficacy against Pseudomonas aeruginosa and Klebsiella pneumoniae, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

Anticancer Activity:

In vitro studies have demonstrated that this compound possesses anticancer properties. It induces apoptosis in cancer cell lines by modulating key proteins involved in cell survival and death. Notably, it has been shown to upregulate Bcl-2 and downregulate Bax protein levels, leading to mitochondrial dysfunction in cancer cells .

The mechanism of action for this compound involves interaction with specific molecular targets within cells. It may inhibit certain enzymes or receptors that are critical for cellular proliferation and survival. For example, studies suggest that it may interfere with pathways associated with cancer cell growth by inducing oxidative stress or modulating apoptotic signaling cascades .

Case Studies and Research Findings

Several studies have reported on the biological activity of this compound:

-

Antimicrobial Efficacy:

- A study evaluated the compound's effectiveness against multiple bacterial strains, reporting inhibition zones similar to those produced by established antibiotics .

- The compound demonstrated potent activity against drug-resistant strains of Mycobacterium tuberculosis, suggesting potential as an anti-TB agent .

-

Anticancer Studies:

- In a series of experiments involving various cancer cell lines, this compound was found to significantly reduce cell viability at low concentrations (IC50 values ranging from 0.59 to 1.52 µM) .

- The compound's ability to induce apoptosis was confirmed through flow cytometry assays, highlighting its potential as a therapeutic agent in cancer treatment.

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| This compound | Bromine and trifluoromethoxy groups | Antimicrobial, anticancer |

| 8-Hydroxyquinoline | Hydroxy group at position 8 | Antimicrobial |

| 5-Chloro-8-(trifluoromethoxy)quinoline | Chlorine instead of bromine | Varying reactivity |

The unique positioning of the bromine and trifluoromethoxy groups in this compound contributes to its distinct pharmacological profile compared to other quinoline derivatives .

Eigenschaften

IUPAC Name |

5-bromo-8-(trifluoromethoxy)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrF3NO/c11-7-3-4-8(16-10(12,13)14)9-6(7)2-1-5-15-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOLINLSINJUVKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)OC(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40674729 | |

| Record name | 5-Bromo-8-(trifluoromethoxy)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1065074-23-8 | |

| Record name | 5-Bromo-8-(trifluoromethoxy)quinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1065074-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-8-(trifluoromethoxy)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.